molecular formula C13H26N4O6 B1682895 Threonyl-seryl-lysine CAS No. 71730-64-8

Threonyl-seryl-lysine

Cat. No. B1682895
CAS RN: 71730-64-8
M. Wt: 334.37 g/mol
InChI Key: IQPWNQRRAJHOKV-KATARQTJSA-N
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Description

Threonyl-seryl-lysine is a dipeptide . It is also known as an oligopeptide .


Synthesis Analysis

Seryl tRNA synthetase (SerRS), a key enzyme for protein biosynthesis, can translocate into the nucleus in a glucose-dependent manner to suppress key genes involved in de novo lipid biosynthesis . Threonyl-tRNA synthetase (TRS) has been identified as a translation initiation machinery that specifically interacts with eIF4E homologous protein . Both synthetases are phosphorylated in vitro by the cAMP-dependent protein kinase .


Molecular Structure Analysis

The molecular formula of Threonyl-seryl-lysine is C13H26N4O6 .


Chemical Reactions Analysis

Threonyl-tRNA synthetase (ThrRS) must discriminate among closely related amino acids to maintain the fidelity of protein synthesis. A pre-steady state kinetic analysis of the ThrRS-catalyzed adenylation reaction was carried out by monitoring changes in intrinsic tryptophan fluorescence .


Physical And Chemical Properties Analysis

The molecular weight of Threonyl-seryl-lysine is 334.37 g/mol .

Scientific Research Applications

Protein–Protein Interactions

“Threonyl-seryl-lysine” plays a significant role in protein–protein interactions, particularly involving seryl-tRNA synthetases (SerRSs). These interactions enable SerRSs to perform functions beyond translation, such as enhancing their role in the translation of the genetic message or performing alternative functions in cellular processes .

Cellular Signaling and Regulation

The phosphorylation of threonyl residues is a common posttranslational modification that regulates protein function and signaling pathways. This modification is crucial for the activation or deactivation of proteins in response to cellular signals, thereby influencing various cellular processes .

Drug Development

Phosphorylated peptides, including those containing threonyl residues, are essential tools in drug development. They are used to study disease-specific changes, such as protein–protein/DNA interactions or hyperactive kinases, and to develop novel drugs like specific kinase inhibitors .

Translation and Peroxisome Function

The interaction between yeast SerRS and peroxin Pex21p provides a connection between translation and peroxisome function. This indicates a potential application of threonyl-containing peptides in understanding the mechanisms of peroxisome-related diseases .

Plant Stress Response Mechanisms

In plants, the partnership between Arabidopsis SerRS and BEN1 suggests a link between translation and brassinosteroid metabolism. This relationship may be relevant in plant stress response mechanisms, indicating a research application of threonyl-containing peptides in agricultural biotechnology .

Vascular Development and Angiogenesis

Human cytosolic SerRS, which interacts with threonyl residues, connects translation to vascular development and angiogenesis. It acts as a cellular hub protein, and when translocated to the nucleus, it serves as a master negative regulator of VEGFA gene expression. This highlights the importance of threonyl residues in cardiovascular research .

Future Directions

Research on Threonyl-seryl-lysine and its related enzymes could provide new ideas for the treatment of immune-related diseases . The recent unfolding of novel important functions for this family of proteins offers new and promising pathways for therapeutic development to treat diverse human diseases .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23)/t7-,8+,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPWNQRRAJHOKV-KATARQTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992344
Record name N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Threonyl-seryl-lysine

CAS RN

71730-64-8
Record name Threonyl-seryl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071730648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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